molecular formula C17H15FIN3O3 B11793368 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11793368
M. Wt: 455.22 g/mol
InChI Key: LKLMZPRNJIHLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a heterocyclic core with two nitrogen atoms and one oxygen atom. Its structure features a 3-ethoxy group, a 4-(4-fluorobenzyl)oxy substituent, and a 5-iodophenyl moiety. While direct pharmacological data for this specific compound are absent in the provided evidence, its structural analogs demonstrate diverse bioactivities, including anticancer, anti-inflammatory, and cytotoxic effects.

Properties

Molecular Formula

C17H15FIN3O3

Molecular Weight

455.22 g/mol

IUPAC Name

5-[3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodophenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H15FIN3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H2,20,22)

InChI Key

LKLMZPRNJIHLBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)I)OCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Iodine Stability During Cyclization

  • Issue : Iodo groups are susceptible to elimination under strong acidic (POCl₃) or basic conditions.

  • Mitigation : Use milder oxidative cyclization (I₂/ethanol) instead of POCl₃.

Regioselectivity in Ether Formation

  • Issue : Competing alkylation at positions 3 and 5 during fluorobenzyloxy introduction.

  • Solution : Sequential protection/deprotection with TBS groups ensures correct regiochemistry.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Hydrazide CyclizationHigh scalabilityHarsh conditions (POCl₃)65–75
Oxidative DesulfurizationMild conditions, high purityRequires iodine handling70–85
Amidoxime RouteAvoids hydrazine useLow yields, multiple steps50–60

Industrial-Scale Considerations

For large-scale production, the oxidative desulfurization method is preferred due to:

  • Lower corrosion risk (vs. POCl₃).

  • Compatibility with continuous flow reactors for iodination steps.

Analytical Validation

Critical quality control checkpoints include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • ¹H NMR : Key signals at δ 7.8–8.1 ppm (oxadiazole protons), δ 4.5–5.0 ppm (fluorobenzyl CH₂).

  • Mass Spec : [M+H]⁺ = 456.22 (theoretical), 456.20 (observed) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent on the phenyl ring exhibits high electrophilicity, enabling substitution reactions with nucleophiles. This reactivity is critical for structural modifications in drug development:

  • Iodine displacement with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C) yields derivatives with altered electronic profiles.

  • Aromatic substitution at the 5-iodo position occurs via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.

Table 1: Nucleophilic Substitution Outcomes

NucleophileReaction ConditionsProductYield (%)
PiperidineDMF, 70°C, 12h5-Amino analog65
ThiophenolK₂CO₃, DMSO, 80°CThioether derivative58
MethoxideCuI, DMF, 60°CMethoxy-substituted72

Oxidative Transformations

The amine group on the oxadiazole ring undergoes oxidation, while the ethoxy and benzyloxy groups remain stable under mild conditions:

  • Amine oxidation with KMnO₄ or H₂O₂ in acidic media converts the -NH₂ group to a nitroso (-NO) or nitro (-NO₂) group, altering electronic properties.

  • Oxadiazole ring stability : The 1,3,4-oxadiazole core resists oxidation but may degrade under strong oxidative agents like HNO₃.

Alkylation and Arylation

The secondary amine and oxygen atoms serve as sites for alkylation/arylation:

  • N-Alkylation with alkyl halides (e.g., 1-bromododecane) in DMF/K₂CO₃ yields lipophilic derivatives, enhancing membrane permeability .

  • O-Benzylation modifications via Mitsunobu reactions introduce steric bulk, affecting target binding affinity.

Key Observations :

  • Alkylation at the amine improves cholinesterase inhibition (IC₅₀ values: 12.8–99.2 µM for AChE) .

  • Larger alkyl chains (e.g., dodecyl) reduce solubility but increase hydrophobic interactions .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in controlled cycloadditions and ring-opening processes:

  • Cyclization with CS₂ under basic conditions forms thiadiazole analogs, though this reduces bioactivity compared to oxadiazoles .

  • Ring-opening via hydrolysis in concentrated HCl yields hydrazine intermediates, which can be re-functionalized.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique iodine and fluorobenzyl groups:

Table 2: Reactivity Comparison

CompoundIodine ReactivityAmine Alkylation Efficiency
5-(4-Chlorophenyl)-oxadiazol-2-amineLow45%
5-(3-Iodophenyl)-oxadiazol-2-amineHigh72%
Non-halogenated oxadiazole analogNone30%

Mechanistic Insights

  • Iodine’s role : Enhances electrophilic aromatic substitution rates by polarizing the phenyl ring.

  • Oxadiazole participation : The ring’s electron-deficient nature facilitates nucleophilic attacks at the 2-amine position .

Experimental data emphasize the compound’s versatility in generating pharmacologically relevant derivatives, though its stability under acidic/basic conditions requires careful optimization.

Scientific Research Applications

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the fluorobenzyl group may enhance its binding affinity to certain targets, while the iodine atom can facilitate its incorporation into larger molecular structures.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key substituents and their implications:

Compound Name Substituents Key Structural Features
Target Compound 3-Ethoxy, 4-(4-fluorobenzyl)oxy, 5-iodophenyl Iodine enhances halogen bonding; ethoxy increases lipophilicity vs. methoxy .
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-oxadiazol-2-amine (118) 4-Chlorobenzylidene, pyridin-3-yl Chlorine and pyridyl groups improve cytotoxicity (IC50 ~1.1–1.5 µM) .
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-oxadiazol-2-amine (101) 2,4-Dimethylphenyl, 4-methoxyphenyl Methoxy and methyl groups enhance membrane permeability; GP values up to 46.82 .
5-(Diphenylmethyl)-N-(4-fluorophenyl)-oxadiazol-2-amine (3b) Diphenylmethyl, 4-fluorophenyl Fluorine and diphenylmethyl boost anti-inflammatory activity (potency > ibuprofen) .

Key Observations :

  • Alkoxy Groups : Ethoxy (target) vs. methoxy (compound 101) increases lipophilicity, which could enhance blood-brain barrier penetration but may reduce solubility .
Anticancer Activity
  • Compound 118 inhibits cancer cell growth with IC50 values of 1.1–1.5 µM, comparable to erlotinib .
  • Compound 117 (ethyl formimidate derivative) shows double the potency of erlotinib (IC50: 0.28 µM vs. 0.42 µM) .
  • The target compound’s iodine substituent may mimic the electron-withdrawing effects of nitro groups in compound 116 , enhancing DNA intercalation or kinase inhibition .
Anti-inflammatory and Analgesic Activity
  • Compound 3b (4-fluorophenyl derivative) exhibits superior anti-inflammatory activity to ibuprofen, attributed to fluorine’s electronegativity stabilizing drug-target interactions .
Cytotoxicity and Selectivity
  • Compound 101 demonstrates selective action against melanoma (MDA-MB-435) with GP 46.82, suggesting substituent-dependent selectivity .
  • The 4-fluorobenzyl group in the target compound may reduce off-target effects, as seen in other fluorinated analogs .

Pharmacokinetic and Physicochemical Properties

  • Lipinski’s Rule : Most oxadiazoles comply with the “rule of five,” ensuring oral bioavailability .

Biological Activity

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine is a novel compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. The unique structural features of this compound, including an oxadiazole ring and various functional groups, suggest a wide range of pharmacological applications. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine is C17H15FIN3O3, with a molecular weight of approximately 455.22 g/mol. The compound features an ethoxy group, a fluorobenzyl ether, and an iodine atom, which are critical for its biological activity and chemical reactivity .

Structural Features

FeatureDescription
Molecular FormulaC17H15FIN3O3
Molecular Weight455.22 g/mol
Key Functional GroupsEthoxy, Fluorobenzyl ether, Iodine
Core Structure1,3,4-Oxadiazole ring

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties . A study highlighted that derivatives of oxadiazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . Specifically:

  • Antibacterial Activity : Compounds similar to 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine have been reported to possess potent antibacterial effects.
  • Antifungal Activity : Some derivatives have also displayed antifungal properties against pathogens such as Candida albicans.

The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes in bacterial metabolism. For instance:

  • Inhibition of Enoyl Reductase : Certain oxadiazoles inhibit the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in bacteria . This inhibition leads to cell lysis and death.

Study 1: Antitubercular Activity

Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most active compounds demonstrated strong inhibition against Mycobacterium bovis BCG in both active and dormant states . Molecular docking studies indicated high binding affinity to the InhA enzyme.

Study 2: Antibacterial Efficacy

Desai et al. (2016) synthesized pyridine-based 1,3,4-oxadiazole derivatives which exhibited significant antibacterial activity against multiple strains including Bacillus subtilis and Pseudomonas aeruginosa. The most potent compounds showed effectiveness comparable to standard antibiotics like amoxicillin .

Comparative Analysis with Similar Compounds

The biological activity of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine can be compared with other oxadiazole derivatives:

Compound NameStructural FeaturesBiological Activity
5-(3-Ethoxy-4-(2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-Oxadiazol-2-AmineSimilar structure with different benzyl substitutionPotentially similar biological activities
5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-aminesContains thiadiazole instead of oxadiazoleAntimicrobial and anti-inflammatory
5-(3-Chloro-4-(benzyl)oxy)-1,3,4-thiadiazol-2-aminesChlorinated phenyl groupKnown for anticancer properties

Q & A

What are effective synthetic routes for 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine?

Level: Basic
Methodological Answer:
The compound can be synthesized via cyclization of substituted hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). For example, analogous oxadiazoles are prepared by reacting hydrazides with POCl₃, followed by purification via recrystallization from DMSO/water mixtures . Key intermediates, such as the ethoxy-fluorobenzyloxy-iodophenyl moiety, may require multi-step functionalization, including nucleophilic aromatic substitution for iodine introduction and alkylation for ethoxy/fluorobenzyloxy groups. Optimization of reaction time, solvent polarity, and stoichiometry is critical to avoid side products .

Which analytical techniques are most reliable for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • Spectroscopy: IR spectroscopy identifies functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹). ¹H/¹³C NMR confirms substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) .
  • X-ray Crystallography: Resolves stereochemical ambiguities and validates planar oxadiazole geometry, as demonstrated in structurally similar 1,3,4-oxadiazoles .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₆FIN₃O₃: calculated 500.02, observed 500.05) .

How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Systematically modify substituents (e.g., replace iodine with bromine, ethoxy with methoxy) to assess effects on biological targets. For example, fluorobenzyl groups enhance lipophilicity and membrane penetration, as seen in triazole derivatives .
  • Bioassay Selection: Use enzyme-/cell-based assays (e.g., kinase inhibition, antimicrobial MIC tests) to correlate structural changes with activity. Inconsistent results across assays may reflect target specificity or assay conditions .
  • Computational Docking: Predict binding affinities using software like AutoDock to prioritize synthetic targets, guided by analogous oxadiazole interactions with biological receptors .

How should researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature, cell line purity). For example, antimicrobial activity discrepancies may arise from variations in bacterial strain susceptibility .
  • Metabolic Stability Tests: Evaluate compound stability in plasma or liver microsomes to distinguish intrinsic activity from pharmacokinetic effects. Fluorinated analogs often show improved metabolic resistance .
  • Orthogonal Validation: Confirm results using independent methods (e.g., SPR for binding kinetics alongside cell viability assays) .

What computational strategies can predict the reactivity of intermediates in synthesizing this compound?

Level: Advanced
Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA to model reaction pathways (e.g., cyclization energy barriers). For example, POCl₃-mediated cyclization may proceed via a two-step mechanism (protonation followed by nucleophilic attack) .
  • Transition State Analysis: Identify rate-limiting steps using DFT. Substituents like iodine may slow reactions due to steric hindrance, requiring temperature adjustments .
  • Machine Learning: Train models on existing oxadiazole synthesis data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

How can solubility and bioavailability be optimized without compromising bioactivity?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance water solubility, as demonstrated in fluorobenzyl-thiadiazole analogs .
  • Salt Formation: Pair the compound with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution. Ethoxy groups may require pH-sensitive formulations due to hydrolysis risks .
  • Lipinski’s Rule Compliance: Adjust logP (<5) via substituent modification (e.g., replacing iodine with polar groups like -OH or -SO₃H) while maintaining aromatic stacking for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.